Fluoroacetonitrile

Catalog No.
S748877
CAS No.
503-20-8
M.F
C2H2FN
M. Wt
59.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroacetonitrile

CAS Number

503-20-8

Product Name

Fluoroacetonitrile

IUPAC Name

2-fluoroacetonitrile

Molecular Formula

C2H2FN

Molecular Weight

59.04 g/mol

InChI

InChI=1S/C2H2FN/c3-1-2-4/h1H2

InChI Key

GNFVFPBRMLIKIM-UHFFFAOYSA-N

SMILES

C(C#N)F

Synonyms

Fluoromethyl cyanide; Monofluoroacetonitrile;

Canonical SMILES

C(C#N)F

Solvent in Electrochemistry

FCN has been investigated as a potential solvent for use in electrochemical double-layer capacitors (EDLCs). These capacitors store energy through the accumulation of electrical charges at the interface between two electrodes. FCN's desirable properties for this application include its high capacitance, wide potential window, and good ionic conductivity. However, its toxicity and volatility pose significant challenges to its practical use in EDLCs.

Building Block for Organic Synthesis

FCN can serve as a building block for the synthesis of various organic molecules []. Its unique combination of a cyano group (C≡N) and a fluorine atom (F) can be employed to introduce these functionalities into complex organic structures. This property makes FCN a valuable tool for researchers in the field of organic chemistry.

Fluoroacetonitrile, also known as 2-fluoropropionitrile or monofluoroacetonitrile, is a colorless liquid with a pungent odor. Its chemical formula is C₂H₂FN, and it features a cyano group (-C≡N) attached to a fluorinated carbon. This compound is notable for its reactivity and versatility in organic synthesis, often serving as a fluorinated building block in various

  • Toxicity: Toxic by inhalation, ingestion, and skin contact []. It can cause symptoms similar to cyanide poisoning, including weakness, dizziness, convulsions, and respiratory failure.
  • Flammability: Highly flammable liquid and vapor [].
  • Reactivity: Reacts violently with strong acids and bases [].

Safety precautions:

  • Handle only in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator [].
  • Store in a cool, dry place in a tightly sealed container [].
  • Dispose of waste according to local regulations for hazardous materials [].

  • Condensation Reactions: It can undergo condensation with aldehydes in the presence of bases such as DBU to yield α-fluoro acrylonitriles. This reaction has been shown to produce high yields and good stereoselectivity .
  • Reactions with Grignard Reagents: Fluoroacetonitrile reacts with Grignard reagents, leading to the formation of various fluorinated compounds .
  • Horner-Wittig Synthesis: This method involves the reaction of fluoroacetonitrile with diethyl chlorophosphate and aromatic aldehydes, yielding α-fluoroacrylonitriles .

Fluoroacetonitrile exhibits significant biological activity, particularly as a toxic agent. It is known to be highly toxic upon inhalation or skin contact, exhibiting symptoms similar to those caused by hydrogen cyanide poisoning. Animal studies indicate that ingestion of even small amounts can be fatal . Its toxicity is attributed to the presence of the cyano group, which can disrupt cellular respiration.

Several methods are employed for synthesizing fluoroacetonitrile:

  • Direct Fluorination: This method involves the fluorination of acetonitrile using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
  • Condensation Reactions: Starting from bromoacetonitrile and sodium salts of thiols, fluoroacetonitrile can be synthesized through a series of oxidation and condensation steps .
  • Use of Ethyl α-(1,3-benzothiazol-2-ylsulfanyl)-α-fluoroacetate: This compound can be converted into fluoroacetonitrile through several chemical transformations involving oxidation and reaction with cyanuric chloride .

: Its physical properties make it suitable for use in electric double-layer capacitors, where it enhances performance compared to traditional solvents .
  • Research: It is used in studies investigating the effects of fluorinated compounds on biological systems and their potential therapeutic applications.
  • Research indicates that fluoroacetonitrile interacts with various biological systems, often leading to toxic effects. Studies have shown that exposure can result in respiratory issues and long-term health effects similar to those caused by other nitriles. The compound's reactivity with acids also releases toxic gases, emphasizing the need for careful handling .

    Fluoroacetonitrile shares similarities with other nitriles and fluorinated compounds. Below is a comparison highlighting its uniqueness:

    CompoundStructureUnique Features
    AcetonitrileC₂H₃NNon-fluorinated; less toxic than fluoroacetonitrile
    TrifluoroacetonitrileC₂F₃NMore potent biological activity; higher toxicity
    MonofluoromethylcyanideC₂H₂FNSimilar structure but different reactivity profile
    PerfluoropropionitrileC₃F₇NHighly stable; used in specialized applications

    Fluoroacetonitrile’s unique combination of toxicity, reactivity, and utility in organic synthesis distinguishes it from these similar compounds. Its ability to introduce fluorine into organic molecules enhances their properties significantly compared to non-fluorinated counterparts.

    XLogP3

    0.4

    GHS Hazard Statements

    Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
    H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
    H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic Flammable Irritant

    Flammable;Acute Toxic;Irritant

    Other CAS

    503-20-8

    Wikipedia

    Fluoroacetonitrile

    Dates

    Modify: 2023-08-15

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